Azido(diethyl)gallane;methylhydrazine
Description
Azido(diethyl)gallane is a gallium-based organometallic compound featuring an azide group (-N₃) and two ethyl ligands. These compounds are often synthesized via ligand substitution or azide transfer reactions and are pivotal in materials science and catalysis .
Methylhydrazine (CH₃NHNH₂) is a monosubstituted hydrazine derivative with a methyl group attached to one nitrogen atom. It is widely used in organic synthesis, particularly in the formation of heterocycles like pyrazoles and pyrimidines. Notably, methylhydrazine is a known toxin and carcinogen, as evidenced by its generation from the mushroom toxin gyromitrin under acidic conditions .
Properties
CAS No. |
782475-10-9 |
|---|---|
Molecular Formula |
C5H16GaN5 |
Molecular Weight |
215.94 g/mol |
IUPAC Name |
azido(diethyl)gallane;methylhydrazine |
InChI |
InChI=1S/2C2H5.CH6N2.Ga.N3/c2*1-2;1-3-2;;1-3-2/h2*1H2,2H3;3H,2H2,1H3;;/q;;;+1;-1 |
InChI Key |
VEABEVLEXDPPCA-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ga](CC)N=[N+]=[N-].CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies for Methylhydrazine
Hydrochloric Acid–Catalyzed Methylation of Hydrazine Hydrate
The dominant industrial method for methylhydrazine synthesis involves reacting hydrazine hydrate (N₂H₄·H₂O) with dimethyl sulfate [(CH₃)₂SO₄] under acidic conditions. As detailed in CN101402586B , the protocol employs hydrochloric acid (HCl) as a protective agent and tetrabutyl ammonium bromide (TBAB) as a phase-transfer catalyst.
Reaction Mechanism and Stoichiometry
The reaction proceeds via nucleophilic substitution, where hydrazine attacks the electrophilic methyl group of dimethyl sulfate:
$$
\text{N₂H₄ + (CH₃)₂SO₄} \xrightarrow{\text{HCl, TBAB}} \text{CH₃N₂H₃ + (CH₃)HSO₄}^-
$$
Key parameters include:
- Molar ratio : 1:1 hydrazine-to-dimethyl sulfate
- Temperature : 115–125°C (optimal exothermic control)
- Catalyst loading : 0.8–1.0 wt% TBAB relative to hydrazine.
Process Optimization and Yield Data
Post-reaction neutralization with sodium hydroxide (NaOH) liberates free methylhydrazine, which is isolated via fractional distillation. Patent data report:
- Yield : 48.6–50.9% (dependent on HCl stoichiometry)
- Purity : ≥98.4% (gas chromatography)
- Byproducts : Sodium sulfate (Na₂SO₄) and unreacted hydrazine.
A comparative study in the patent demonstrated that omitting TBAB reduces yield to 36.6%, underscoring its role in enhancing reaction kinetics.
Methanol-Mediated Methylation Under Inert Conditions
CN102516117A discloses an alternative pathway using methanol (CH₃OH) as the methylating agent under pressurized inert gas (e.g., nitrogen or argon). This method avoids dimethyl sulfate’s toxicity but requires higher energy input.
Reaction Sequence
Hydrazine hydrochloride formation :
$$
\text{N₂H₄·H₂O + HCl → N₂H₅Cl + H₂O}
$$
Conducted at 70–90°C under vacuum (−0.09 to −0.1 MPa).Methanol methylation :
$$
\text{N₂H₅Cl + 2 CH₃OH → CH₃N₂H₃ + CH₃Cl + 2 H₂O}
$$
Reaction conditions:
Yield and Scalability
Comparative Analysis of Methylhydrazine Synthesis Routes
The dimethyl sulfate route offers higher yields but faces environmental and safety challenges due to reagent toxicity. Conversely, the methanol method aligns with green chemistry principles but requires pressurized equipment.
Azido(diethyl)gallane: Synthesis Challenges and Literature Gaps
Current State of Research
Azido(diethyl)gallane (C₄H₁₀GaN₃) is a gallium-based compound with potential applications in semiconductor doping and organometallic catalysis. However, no peer-reviewed synthesis protocols or patents were identified in the provided sources. This absence suggests:
- The compound may be synthesized via unpublished proprietary methods.
- Academic research on azido(diethyl)gallane remains nascent, with no scalable routes reported.
Hypothetical Synthesis Pathways
Based on analogous gallane chemistry, potential routes include:
- Metathesis reaction :
$$
\text{Ga(C₂H₅)₃ + NaN₃ → Ga(C₂H₅)₂N₃ + NaC₂H₅}
$$ - Azide substitution : $$ \text{Ga(C₂H₅)₂Cl + KN₃ → Ga(C₂H₅)₂N₃ + KCl} $$ These remain speculative without experimental validation.
Chemical Reactions Analysis
Types of Reactions
Azido(diethyl)gallane;methylhydrazine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or potassium azide in polar aprotic solvents like acetonitrile are commonly used.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Primary amines.
Substitution: Alkyl azides and other nitrogen-containing compounds.
Scientific Research Applications
Azido(diethyl)gallane;methylhydrazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocycles and organometallic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug development and as a building block for complex molecules.
Mechanism of Action
The mechanism of action of Azido(diethyl)gallane;methylhydrazine involves the interaction of the azido group with various molecular targets. The azido group can undergo nucleophilic substitution, forming new bonds with carbon atoms. This reactivity is due to the high nucleophilicity of the azido group, which allows it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Azido(diethyl)gallane vs. Other Azido-Organometallic Compounds
Key Findings :
- Azidoethyl nitropyrazoles (e.g., compound 16) demonstrate structural adaptability, with azide orientation influencing density and stability .
- Diazido tetrazine (DiAT) exhibits unique tautomerization behavior, contrasting with simpler azido compounds like phenacyl azides, which form imidazoles upon heating .
Methylhydrazine vs. Other Hydrazine Derivatives
Key Findings :
- Methylhydrazine’s nucleophilic attack on α,β-unsaturated ketones (e.g., diethyl [2-bromo-3-oxo-3-(coumarin-3-yl)prop-1-en-1-yl]phosphonate) yields pyrazoles, but competing pathways reduce selectivity compared to hydrazine hydrate .
- Toxicological profiles vary: Methylhydrazine is acutely toxic and carcinogenic, whereas 1,2-dimethylhydrazine is a potent colon carcinogen .
Comparative Data on Azide- and Hydrazine-Based Syntheses
Key Insights :
- Sodium hydrogentelluride (NaHTe⁻) converts α-azido ketones to pyrazines via self-condensation, a pathway distinct from methylhydrazine-mediated pyrazole formation .
Q & A
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